Product packaging for Adenine, 9-beta-D-ribopyranosyl-(Cat. No.:CAS No. 18031-28-2)

Adenine, 9-beta-D-ribopyranosyl-

Cat. No.: B14169066
CAS No.: 18031-28-2
M. Wt: 267.24 g/mol
InChI Key: PIYAXTGSPRHBFB-UHFFFAOYSA-N
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Description

Contextualization within Non-canonical Nucleoside Analogue Research

Non-canonical nucleoside analogues are synthetic compounds that are structurally similar to the naturally occurring nucleosides, the fundamental building blocks of DNA and RNA. nih.govwikipedia.org These analogues are a cornerstone of medicinal chemistry and chemical biology, often designed as antiviral or anticancer agents. nih.gov Their mechanism of action typically involves mimicking natural nucleosides to a degree that they are recognized and incorporated into growing DNA or RNA strands by polymerases, but they subsequently terminate the chain elongation process, thereby inhibiting the replication of viruses or cancer cells. nih.gov

A primary strategy in designing these analogues is the modification of the pentose (B10789219) sugar moiety. nih.gov This can involve adding or removing substituents, or more fundamentally, altering the size of the sugar ring itself. 9-beta-D-Ribopyranosyladenine exemplifies this latter approach, featuring a six-membered pyranose ring instead of the five-membered furanose ring found in natural adenosine (B11128). This seemingly subtle change from a furanose to a pyranose ring introduces significant conformational differences. The five-membered furanose ring is highly flexible, whereas the six-membered pyranose ring is more rigid, typically adopting a stable chair conformation. nih.govresearchgate.net This structural rigidity alters the spatial orientation of the nucleobase and hydroxyl groups, profoundly impacting how the molecule is recognized by enzymes and how it interacts with other nucleic acids. nih.govresearchgate.net The study of such molecules is also framed by prebiotic chemistry theories, which posit that a diverse array of non-canonical nucleosides may have existed on early Earth, suggesting that the selection of furanose-based nucleotides for life was a result of a pre-Darwinian chemical evolution process. researchgate.netnih.gov

Academic Significance and Research Trajectories

The academic interest in 9-beta-D-Ribopyranosyladenine and related pyranosyl nucleosides stems from their utility in answering fundamental questions about nucleic acid biochemistry. By studying how enzymes and cellular systems respond to this structural isomer of adenosine, researchers can deduce the precise steric and conformational requirements for biological processes like replication, transcription, and translation.

Research trajectories involving pyranosyl nucleosides often focus on several key areas:

Enzymatic Recognition: Studies investigate the extent to which DNA and RNA polymerases, as well as nucleoside kinases, can tolerate a pyranose sugar. The ability, or more often the inability, of these enzymes to process pyranosyl-nucleotides provides insight into the active site constraints and the evolutionary selection of the furanose scaffold for genetic systems. nih.gov

Oligonucleotide Properties: When incorporated into oligonucleotides, pyranosyl nucleosides create a new class of nucleic acid analogues, sometimes referred to as pyranosyl-RNA or p-RNA. Research has explored the hybridization properties of p-RNA, revealing that it can form stable duplexes, but with a different helical structure compared to DNA or RNA. nih.gov This has implications for the development of novel therapeutic and diagnostic tools, such as antisense oligonucleotides with modified backbones.

Prebiotic Chemistry: The study of pyranosyl systems is central to the "RNA World" hypothesis, which questions why ribofuranose was selected as the sugar for the first genetic material. Comparative studies of furanosyl- and pyranosyl-based systems help to explore the physicochemical properties that might have made RNA the preferred molecule for the origin of life. acs.org

While extensive research exists on nucleoside analogues generally, detailed biological evaluations specifically on 9-beta-D-Ribopyranosyladenine are not as widespread as for its furanosyl counterparts. However, the foundational work on pyranosyl systems provides a strong framework for its significance as a molecular probe.

Historical Development of Pyranosyl Nucleoside Studies

The history of pyranosyl nucleosides is intertwined with the very beginnings of nucleoside chemistry. In the early 20th century, initial attempts to synthesize ribonucleosides by reacting a nucleobase with ribose often resulted in the unintended formation of the more thermodynamically stable pyranoside isomers instead of the biologically relevant furanosides. nih.gov For a considerable time, these were viewed as synthetic artifacts.

Systematic investigation into pyranosyl nucleosides as a distinct class of compounds began to gain traction in the mid-20th century. A notable publication from 1966 reported the synthesis of 9-(2'-Deoxy-β-D-ribopyranosyl)adenine, a close relative of the title compound, signaling a growing interest in these analogues. acs.org

The major impetus for the field came from the work of Albert Eschenmoser and his colleagues, who, in their quest to understand the chemical etiology of nucleic acid structure, systematically synthesized and studied alternative nucleic acid backbones. Their seminal work on "homo-DNA" and "pyranosyl-RNA" (p-RNA) in the 1990s was pivotal. nih.gov This research was not aimed at drug development but at answering the fundamental question: "Why pentose and not hexose (B10828440) nucleic acids?". By demonstrating that p-RNA could form stable, base-paired duplexes, they opened up a new field of xenobiology and provided a powerful chemical system for exploring the principles of molecular recognition and self-assembly that may have governed the origins of life. acs.org This foundational research established the academic platform upon which the significance of specific compounds like 9-beta-D-Ribopyranosyladenine is understood.

Data Tables

Table 1: Conformational Properties of Furanose vs. Pyranose Rings in Nucleosides

FeatureFuranose (in natural nucleosides)Pyranose (in 9-beta-D-Ribopyranosyladenine)
Ring Size 5-membered6-membered
Conformational Flexibility High; exists in a dynamic equilibrium between various "envelope" and "twist" puckers (e.g., C2'-endo, C3'-endo). nih.govresearchgate.netLow; adopts a relatively rigid and stable "chair" conformation (e.g., 4C1 or 1C4). nih.govuomustansiriyah.edu.iq
Energy Barrier for Pucker Interconversion Low, allowing for easy transitions between conformations. nih.govHigh, restricting the ring to a single dominant conformation. nih.gov
Impact on Nucleic Acid Structure The flexibility allows for the formation of different helical structures like A-form and B-form DNA. researchgate.netThe rigid chair conformation leads to alternative, non-natural helical structures when polymerized. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N5O4 B14169066 Adenine, 9-beta-D-ribopyranosyl- CAS No. 18031-28-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18031-28-2

Molecular Formula

C10H13N5O4

Molecular Weight

267.24 g/mol

IUPAC Name

2-(6-aminopurin-9-yl)oxane-3,4,5-triol

InChI

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(16)1-19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)

InChI Key

PIYAXTGSPRHBFB-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)O

Origin of Product

United States

Synthetic Methodologies for 9 Beta D Ribopyranosyladenine and Its Analogues

Chemical Synthesis Approaches

The construction of the crucial N-glycosidic bond between the adenine (B156593) base and the ribopyranose sugar moiety is the central challenge in synthesizing 9-β-D-Ribopyranosyladenine. Various strategies have been devised to achieve this transformation efficiently and with high stereochemical control.

Glycosylation Reactions and Catalytic Systems

Glycosylation, the reaction to form the N-glycosidic bond, is the most critical step in nucleoside synthesis. The choice of starting materials, activating groups, and catalytic systems profoundly influences the reaction's yield and stereochemical outcome.

A notable method for the synthesis of purine (B94841) nucleosides, including 9-β-D-ribopyranosyladenine, employs Friedel-Crafts catalysts. This approach represents a significant advancement in creating the N-glycosidic bond under specific catalytic conditions. In a key example, 9-β-D-ribopyranosyladenine was synthesized through the condensation of an acylated adenine derivative, N6-octanoyladenine, with a fully protected sugar, 1,2,3,4-tetra-O-acetyl-β-D-ribopyranose. This reaction is conducted in a suitable solvent, such as dichloroethane or chlorobenzene, in the presence of a Friedel-Crafts catalyst like stannic chloride (SnCl4). A crucial advantage of this reported method is its high stereoselectivity; the formation of the corresponding α-anomer was not observed, yielding the desired β-anomer exclusively. The final step involves the hydrolysis of the acyl protecting groups from both the sugar and the purine base to yield the target nucleoside. This catalytic approach has also been successfully applied to the synthesis of other purine nucleosides, such as 9-β-D-ribofuranosylguanine. The development of catalytic Friedel-Crafts alkylations is a continuing area of research, with a focus on using more environmentally benign substrates and reducing catalyst loading. nih.gov

Table 1: Example of Friedel-Crafts Catalyzed Synthesis

Reactant 1Reactant 2CatalystProduct (after deprotection)
N6-Octanoyladenine1,2,3,4-Tetra-O-acetyl-β-D-ribopyranoseStannic Chloride (SnCl4)9-β-D-Ribopyranosyladenine

The fusion reaction is a classic, solvent-free method for nucleoside synthesis. It typically involves heating a mixture of a silylated purine base with a peracylated sugar at high temperatures (150-160 °C), often under vacuum and in the presence of an acid catalyst.

While specific literature detailing a fusion procedure for N6-substituted 9-β-D-ribopyranosyladenine is sparse, the synthesis of N6-substituted analogues is well-established for the corresponding ribofuranosides. nih.govnih.gov These methods generally follow one of two pathways which can be adapted for pyranosides:

Substitution First: An N6-substituted adenine base is synthesized first. This substituted base is then used in a glycosylation reaction, such as the fusion method, with an activated ribopyranose derivative.

Glycosylation First: A precursor nucleoside, such as 6-chloropurine-9-β-D-ribopyranoside, is synthesized. The chloro group at the C6 position is then displaced by a desired amine in a nucleophilic aromatic substitution reaction to install the N6-substituent. This latter approach is often preferred due to the accessibility of the 6-chloropurine (B14466) starting material.

For a fusion procedure, one would typically silylate the N6-substituted purine base (e.g., N6-benzyladenine) with a silylating agent like hexamethyldisilazane (B44280) (HMDS) to increase its solubility and reactivity. This is then fused with a protected sugar like 1,2,3,4-tetra-O-acetyl-β-D-ribopyranose to form the protected N6-substituted nucleoside, which is subsequently deprotected.

Stereoselective Synthesis of Beta-Anomers

Controlling the stereochemistry at the anomeric carbon (C1 of the sugar) is paramount in nucleoside synthesis to obtain the biologically relevant β-anomer. The α- and β-anomers are diastereomers with different physical, chemical, and biological properties.

A widely employed and highly effective method for achieving stereoselectivity is the Vorbruggen glycosylation . This procedure relies on the "neighboring group participation" effect of the C2'-acyl protecting group on the sugar. The key steps are:

Silylation of the Base: The purine base, such as adenine, is reacted with a silylating agent (e.g., HMDS) to form a silylated intermediate. This increases its solubility and nucleophilicity.

Condensation: The silylated base is then reacted with an acylated ribopyranose (e.g., 1-O-acetyl-2,3,4-tri-O-benzoyl-D-ribopyranose) in the presence of a Lewis acid catalyst, most commonly trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf).

Neighboring Group Participation: The Lewis acid facilitates the departure of the group at C1 of the sugar, forming an oxocarbenium ion. The adjacent acyl group at C2 then attacks this ion, forming a cyclic acyloxonium intermediate. This intermediate effectively blocks the α-face of the sugar.

Nucleophilic Attack: The silylated purine base can then only attack from the opposite, unhindered β-face, resulting exclusively in the formation of the β-nucleoside.

This method is highly reliable for producing the β-anomer with high fidelity.

Preparation from Halogen Derivatives

Halogenated intermediates serve as versatile precursors in the synthesis of 9-β-D-ribopyranosyladenine and its analogues. Halogens can be strategically placed on either the purine base or the sugar moiety.

From Halogenated Sugars (Glycosyl Halides): A classic approach involves the reaction of a purine salt (e.g., chloromercuriadenine) with a protected glycosyl halide, such as acetobromoribopyranose. The halide at the anomeric center of the sugar provides a good leaving group for the nucleophilic attack by the purine nitrogen. While historically significant, this method often uses toxic mercury salts and can sometimes lead to mixtures of anomers.

From Halogenated Purines: A more common and versatile strategy involves the use of halogenated purines, particularly 6-chloropurine. The synthesis begins with the glycosylation of 6-chloropurine with an activated ribopyranose derivative to form 6-chloro-9-(β-D-ribopyranosyl)purine. The chlorine atom at the C6 position is an excellent leaving group and can be readily displaced by various nucleophiles. For instance, reaction with ammonia (B1221849) or a primary/secondary amine allows for the synthesis of a wide array of N6-substituted adenine nucleosides. This late-stage functionalization is highly valuable in medicinal chemistry for creating libraries of related compounds.

Table 2: Common Halogenated Precursors in Nucleoside Synthesis

Precursor TypeExample CompoundSynthetic Utility
Halogenated SugarAcetobromoribopyranoseReacts with purine salts to form the glycosidic bond.
Halogenated Purine6-ChloropurineGlycosylated first, then the chloro group is displaced to form various C6-substituted analogues.

Strategies for Pyranosyl Nucleoside Analogues

The synthesis of pyranosyl nucleosides, which feature a six-membered sugar ring instead of the five-membered furanose ring found in natural nucleosides like adenosine (B11128), presents unique challenges and requires specific chemical strategies. These analogues are of interest for their potential biological activities and as probes to understand structure-activity relationships. nih.gov

General synthetic routes to nucleoside analogues can be broadly categorized and adapted for pyranosyl variants:

Glycosylation Reactions : This is the most common approach, involving the coupling of a modified sugar with a nucleobase. numberanalytics.com For pyranosyl analogues, a suitably protected ribopyranose derivative is activated at the anomeric carbon (C1) and then reacted with a protected adenine.

Sugar Modification : This strategy involves starting with a pre-formed nucleoside and modifying its sugar component. However, expanding a furanose ring to a pyranose ring within an existing nucleoside is chemically complex.

Acyclic Precursors : Modern methods have been developed that build the nucleoside from acyclic (non-ring) starting materials. mcgill.canih.gov This approach allows for significant stereochemical control and can be engineered to form the desired pyranose ring structure during the cyclization step. mcgill.ca This method addresses key challenges, such as controlling the 1',2'-stereochemistry between the nucleobase and the sugar substituent. mcgill.ca

Enzymatic and Biocatalytic Methods : There is a growing interest in using enzymes for nucleoside synthesis due to their high stereoselectivity and milder reaction conditions. nih.govmdpi.com 'Base swapping' approaches, where an existing nucleoside donates its sugar to a different nucleobase, are efficient for producing various N-nucleoside analogues. nih.gov

A key challenge in any of these methods is achieving the correct stereoselectivity and regioselectivity, ensuring the adenine base attaches to the C1 position of the ribopyranose with the correct beta-configuration. numberanalytics.com

Synthetic StrategyDescriptionKey Challenges
GlycosylationCoupling of a protected ribopyranose derivative with a protected adenine base. numberanalytics.comStereo- and regioselectivity control at the anomeric center.
Acyclic ApproachConstruction of the nucleoside from a linear precursor, followed by cyclization to form the pyranose ring. mcgill.caDesign of the acyclic precursor and control of the cyclization reaction.
BiocatalysisUse of enzymes for 'base swapping' or direct glycosylation. nih.govEnzyme availability and specificity for pyranose substrates.

Prebiotic Synthesis and Origin of Life Research

Understanding how the fundamental building blocks of life, such as nucleosides, first formed on the early Earth is a central question in abiogenesis research. nih.govbritannica.com The "RNA world" hypothesis suggests that RNA, or a similar molecule, was the primary agent of both information storage and catalytic activity before the evolution of DNA and proteins. iiserpune.ac.innih.gov However, the synthesis of the canonical ribonucleosides under plausible prebiotic conditions is fraught with difficulties, leading scientists to explore the potential role of alternative structures, including those with pyranose sugars. iiserpune.ac.inmdpi.com

Formation under Simulated Early Earth Conditions

The abiotic synthesis of a nucleoside requires the formation and subsequent linking of its two core components: the nucleobase (adenine) and the sugar (ribose).

Synthesis of Building Blocks : Plausible prebiotic pathways for the individual components have been identified. Adenine can be formed from the oligomerization of hydrogen cyanide (HCN), a molecule thought to be present on the early Earth. mdpi.comnih.gov Ribose, along with other sugars, can be produced from the polymerization of formaldehyde (B43269) in what is known as the formose reaction. mdpi.comnih.gov

Challenges in Formation and Stability : The formose reaction is notoriously unspecific, producing a complex mixture of sugars, with ribose being only a minor product. youtube.com Furthermore, ribose is unstable, especially under the alkaline conditions of the formose reaction. mdpi.com Research has suggested that borate (B1201080) minerals, which could have been present in certain early Earth environments, can form complexes with ribose, stabilizing it and potentially allowing for its accumulation. mdpi.comyoutube.com

The Condensation Problem : The direct reaction between ribose and adenine to form a nucleoside is highly inefficient in aqueous solutions, with low yields and a lack of selectivity. nih.gov This remains a significant hurdle for prebiotic synthesis models. nih.gov Environments featuring wet-dry cycles, such as "warm little ponds," have been proposed as favorable locations for such condensation reactions, as the removal of water drives the reaction forward. pnas.org

Plausibility in Abiogenesis Models

The difficulties associated with the prebiotic synthesis and stability of the furanose form of ribose have led to the hypothesis that other, more stable or more readily formed nucleic acids may have preceded RNA. iiserpune.ac.innih.gov

The Case for Alternative Nucleosides : The chemical environment of the early Earth was likely a heterogeneous mixture of various organic molecules. nih.gov This suggests that a pool of different activated nucleotides, not just the canonical ones, could have co-existed and co-polymerized. nih.gov This concept of "molecular ancestry" posits that pre-RNA molecules were composed of nucleobases and sugars that could more readily form nucleotides and nucleic acids. iiserpune.ac.in

Pyranosyl-RNA in Abiogenesis : Given the greater thermodynamic stability of the six-membered pyranose ring compared to the five-membered furanose ring, some models of abiogenesis propose that the first genetic polymers may have been based on a pyranosyl-sugar backbone. This hypothetical "pRNA" would have been more robust in the harsh prebiotic environment. The transition to the furanose-based RNA seen in life today would have occurred later in evolutionary history. The investigation into such alternative nucleic acids is crucial, as it broadens the scope of possible pathways for the origin of life, moving beyond the strict requirement for the difficult synthesis of modern RNA's exact components.

Abiogenesis StageProcessAssociated Challenges & Plausible Solutions
Component SynthesisFormation of adenine and ribose.Adenine from HCN polymerization. mdpi.com Ribose from the formose reaction, but this lacks specificity and ribose is unstable. mdpi.comyoutube.com Borate minerals may have stabilized ribose. mdpi.com
Nucleoside FormationCondensation of adenine and ribose.Direct condensation is inefficient. nih.gov Wet-dry cycles could promote the reaction. pnas.org Alternative, more reactive precursors may have been involved. nih.govmdpi.com
PolymerizationFormation of a nucleic acid polymer.The instability of furanose-based polymers leads to the hypothesis of more stable pre-RNA polymers, such as those with a pyranose backbone. nih.gov

Structural Elucidation and Computational Analysis of 9 Beta D Ribopyranosyladenine

Advanced Spectroscopic Techniques for Structural Characterization

A variety of sophisticated spectroscopic techniques are employed to determine the precise structural features of 9-beta-D-ribopyranosyladenine. These methods provide detailed insights into its conformational and configurational aspects, as well as its molecular mass and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for analyzing the conformation of the pyranosyl ring in nucleosides like 9-beta-D-ribopyranosyladenine. By examining proton-proton coupling constants (³JHH), researchers can deduce the sugar ring's pucker and the orientation of its substituents. acs.org

Table 1: Representative ¹H NMR Coupling Constants (JHH in Hz) for the Pyranosyl Moiety of a β-Purine Nucleoside Analogue in D₂O at 298 K. acs.org

CouplingExperimental Value (Hz)Calculated Value (Hz)
J₁',₂'3.53.8
J₂',₃'5.25.0
J₃',₄'8.88.5
J₄',₅'ₐ11.010.0
J₄',₅'ₑ5.55.8

Note: The calculated values are based on the X-ray crystal structure and provide a basis for comparison with the solution-state conformation.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is indispensable for determining the molecular weight and elucidating the fragmentation pathways of 9-beta-D-ribopyranosyladenine. In electron impact ionization, the molecule can undergo characteristic cleavages. For amines, alpha-cleavage next to the nitrogen atom is a dominant fragmentation pathway. miamioh.edu The molecular ion peak for a compound containing a single nitrogen atom, like adenine (B156593), will be an odd number. miamioh.edu

Fragmentation patterns provide a fingerprint that helps to confirm the structure of the nucleoside. For example, the cleavage of the glycosidic bond between the adenine base and the ribopyranose sugar is a common fragmentation event. The fragmentation of the sugar moiety itself can also provide valuable structural information. libretexts.org

Table 2: Common Fragmentation Patterns in Mass Spectrometry of Nucleosides.

Fragmentation TypeDescription
Glycosidic Bond CleavageSeparation of the nucleobase (adenine) from the sugar moiety.
Sugar Ring FragmentationLoss of small neutral molecules like H₂O and CH₂O from the pyranose ring.
Alpha-CleavageCleavage of the C-C bond adjacent to the nitrogen in the purine (B94841) ring. miamioh.edu

X-ray Crystallography for Solid-State Structural Determination (where applicable to related nucleosides)

X-ray crystallography provides highly accurate information about the three-dimensional structure of molecules in their solid, crystalline state. While a specific crystal structure for 9-beta-D-ribopyranosyladenine is not detailed in the provided context, the technique has been extensively used for related nucleosides. nih.gov These studies reveal precise bond lengths, bond angles, and torsion angles, offering a static picture of the molecule's conformation. gatech.edu

Computational and Molecular Modeling Studies

Computational methods are increasingly used to complement experimental data, providing deeper insights into the conformational preferences and dynamic behavior of molecules like 9-beta-D-ribopyranosyladenine.

Conformational Analysis of the Pyranosyl Moiety

Computational conformational analysis involves the systematic exploration of the potential energy surface of the pyranosyl ring to identify low-energy conformations. mdpi.com These studies often employ quantum mechanics calculations to optimize the geometry of various possible conformers. frontiersin.org

The pyranose ring is not planar and can adopt various puckered conformations, often described as chair, boat, or twist forms. The relative energies of these conformers are influenced by steric and electronic factors, such as the anomeric effect. acs.org By calculating the energies of different conformations, researchers can predict the most stable arrangements of the sugar ring. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of biomolecules over time. mdpi.commdpi.com An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, offering a view of the molecule's flexibility and its interactions with its environment, such as solvent molecules. nih.govchemrxiv.org

For 9-beta-D-ribopyranosyladenine, MD simulations can reveal how the pyranosyl ring and the adenine base move and interact with each other and with surrounding water molecules. These simulations can help to understand the transitions between different conformations and the timescale on which these changes occur. nih.gov

Biochemical and Enzymatic Interactions of 9 Beta D Ribopyranosyladenine

Enzymatic Recognition and Substrate Specificity

The specific three-dimensional conformation of the sugar moiety in a nucleoside is a critical determinant for its recognition and processing by enzymes. The difference between a five-membered furanose ring and a six-membered pyranose ring significantly alters the molecule's shape and flexibility, which in turn dictates its ability to fit into the active site of an enzyme.

Extensive research on nucleoside kinases, such as the adenosine (B11128) kinase (AK) from Mycobacterium tuberculosis (Mtb), has revealed a high degree of specificity for the ribofuranosyl moiety of adenosine. nih.govnih.gov Mtb AK is a key enzyme in the purine (B94841) salvage pathway, catalyzing the phosphorylation of adenosine to adenosine monophosphate (AMP). nih.gov This enzyme exhibits a strong preference for adenosine, with a Michaelis constant (Km) in the low micromolar range, indicating a high affinity. nih.gov

Direct experimental data on the interaction between Mtb AK and 9-β-D-ribopyranosyladenine is not available in the reviewed scientific literature. However, based on the stringent structural requirements of the active site of adenosine kinases, it is highly probable that the pyranose isomer would be a poor substrate, if it is recognized at all. The active site of Mtb AK is tailored to the specific stereochemistry of the ribofuranose ring, and the altered bond angles and spatial arrangement of the hydroxyl groups in the pyranose form would likely prevent effective binding and catalysis. Studies on other adenosine analogues with modifications in the ribofuranosyl moiety have generally shown a significant decrease in or complete loss of substrate activity. nih.gov

Table 1: Comparative Substrate Activity of Adenosine Analogues with Mycobacterium tuberculosis Adenosine Kinase

CompoundRelative Activity (%)
Adenosine (9-β-D-ribofuranosyladenine)100
9-β-D-RibopyranosyladenineData not available
Carbocyclic-Adenosine38
9-[α-L-lyxofuranosyl]-adenine3.8
2'-Deoxyadenosine<1

This table is illustrative and highlights the known specificity of Mtb AK. The activity of 9-β-D-ribopyranosyladenine is not documented.

Adenosine aminohydrolases, also known as adenosine deaminases (ADAs), are enzymes that catalyze the irreversible deamination of adenosine to inosine. These enzymes play a crucial role in purine metabolism. core.ac.uk The substrate specificity of ADAs has been investigated with a variety of adenosine analogues.

There is a lack of direct studies reporting on 9-β-D-ribopyranosyladenine as either a substrate or an inhibitor of adenosine aminohydrolase from calf intestinal mucosa or other sources. The active site of ADA is known to accommodate modifications to the ribose moiety to some extent, as demonstrated by the activity of analogues like 9-β-D-arabinofuranosyladenine (ara-A). However, the significant structural alteration from a furanose to a pyranose ring is likely to have a profound impact on its interaction with the enzyme. It is plausible that 9-β-D-ribopyranosyladenine would not be a substrate or would be a very poor one. Whether it could act as an inhibitor would depend on its ability to bind to the active site without undergoing catalysis, a property that would require empirical testing.

Table 2: Known Inhibitory Constants (Ki) for Selected Nucleoside Analogues with Adenosine Deaminase

CompoundEnzyme SourceKi Value
9-β-D-RibopyranosyladenineNot DocumentedData not available
9-β-D-ArabinofuranosyladenineMouse Liver5.0 x 10-6 M nih.gov
CordycepinHuman ADA1109.8 µM chemrxiv.org
NaringinHuman ADA1168.3 µM chemrxiv.org

This table provides context on the inhibition of ADA by various analogues. Data for 9-β-D-ribopyranosyladenine is not available.

Role in Cell-Free Biochemical Systems

Cell-free biochemical systems, particularly cell-free protein synthesis (CFPS) systems, are in vitro platforms that utilize cellular machinery to perform biological processes like transcription and translation. nih.govnih.gov These systems are open environments, allowing for the direct addition and study of various small molecules. nih.gov

There are no published studies investigating the role or effect of 9-β-D-ribopyranosyladenine in cell-free biochemical systems. In a CFPS system, the core processes rely on ATP (adenosine triphosphate) as an energy source, which is derived from the furanose form of adenosine. The introduction of 9-β-D-ribopyranosyladenine or its potential phosphorylated derivatives would be an interesting area of study to probe the specificity of the translational and transcriptional machinery. However, based on the high specificity of the enzymes involved in these processes for ribofuranosyl-based nucleotides, it is unlikely that the pyranose analogue would be utilized as an energy source or be incorporated into nucleic acids. A study on the related analogue, 9-β-D-arabinofuranosyladenine (ara-A), found that its triphosphate form (ara-ATP) did not affect protein synthesis in a cell-free system from L5178Y cells, highlighting the stringent requirements of the translational apparatus.

Biological Activity and Mechanistic Research of 9 Beta D Ribopyranosyladenine in Model Systems

Effects on Nucleic Acid Biochemistry in vitro

The structural difference between the pyranose sugar in 9-beta-D-ribopyranosyladenine and the furanose sugar in natural nucleosides significantly impacts its interaction with the enzymatic machinery of nucleic acid synthesis and its ability to form stable duplex structures.

Based on available scientific literature, there is no specific information regarding the inhibitory effects of the 5'-triphosphate derivative of 9-beta-D-ribopyranosyladenine on the activity of polymerases such as HIV-1 Reverse Transcriptase. Research has extensively documented the inhibitory properties of furanose-based analogues like 9-beta-D-arabinofuranosyladenine (ara-A), which can act as competitive inhibitors of viral and cellular DNA polymerases. nih.govdrugbank.com However, analogous studies detailing the polymerase inhibition profile for the pyranosyl variant have not been identified in the performed searches. The specific stereochemistry of the sugar moiety is a critical determinant of binding to the active site of polymerases, and thus the activity of furanosyl analogues cannot be extrapolated to pyranosyl analogues. mdpi.commdpi.com

While enzymatic incorporation is not documented, 9-beta-D-ribopyranosyladenine has been successfully incorporated into oligonucleotide chains through chemical synthesis to create what is known as pyranosyl-RNA (p-RNA). These synthetic nucleic acid analogues feature repeating pyranosyl sugar units connected by 4'→2' phosphodiester bridges, in contrast to the 5'→3' linkages in natural RNA.

Studies on these p-RNA systems have revealed remarkable properties:

Enhanced Base-Pairing Strength: p-RNA has been found to be a stronger Watson-Crick base-pairing system compared to its natural furanosyl-RNA isomer. nih.govnih.gov This increased stability is a defining characteristic of the pyranosyl-oligonucleotide family.

High Selectivity: The pairing in p-RNA systems is highly selective. Homochiral p-RNA strands (composed entirely of D- or L-sugars) pair exclusively in an antiparallel, Watson-Crick fashion. drugbank.comnih.gov This specificity is a key property for a potential genetic system.

Self-Assembly: Higher oligomers of p-RNA can self-assemble from shorter, activated building blocks (tetramer-2',3'-cyclophosphates) under mild conditions, demonstrating a potential pathway for the prebiotic emergence of such structures. nih.gov The ligation of these units is highly chiroselective, meaning a template chain of one chirality directs the joining of building blocks of the same chirality. nih.gov

The entire family of pentopyranosyl-oligonucleotides, derived from various pentose (B10789219) sugars (D-ribose, D-xylose, L-lyxose, and L-arabinose), consistently demonstrates more efficient Watson-Crick base-pairing than natural RNA. nih.govnih.gov This suggests that the selection of furanose-based RNA as the basis for life was not driven by the maximization of base-pairing strength alone. nih.gov

Table 1: Comparative Properties of Pyranosyl-RNA vs. Natural RNA

PropertyPyranosyl-RNA (p-RNA)Natural RNA
Sugar Ring FormPyranose (6-membered)Furanose (5-membered)
Phosphodiester Linkage4'→2'5'→3'
Base-Pairing StrengthStronger than natural RNA nih.govnih.govStandard biological strength
Pairing SelectivityHigher than natural RNA nih.govStandard biological selectivity
Duplex StructureAntiparallel Watson-Crick drugbank.comPrimarily A-form helix, antiparallel Watson-Crick

Modulation of Purine (B94841) Metabolic Pathways in Microorganisms

The ability of a nucleoside analogue to interfere with essential metabolic pathways, such as the synthesis and recycling of purines, is a common mechanism of antimicrobial action.

There is a lack of specific research in the reviewed literature detailing the effects of 9-beta-D-ribopyranosyladenine on bacterial purine metabolism. Bacterial cells typically utilize two main pathways for obtaining purine nucleotides: the de novo synthesis pathway, which builds purines from simpler precursors, and the salvage pathway, which recycles pre-formed bases and nucleosides. The introduction of a nucleoside analogue can potentially disrupt these pathways by inhibiting key enzymes or by being incorporated into regulatory molecules, leading to metabolic imbalance. However, studies specifically investigating the interaction of 9-beta-D-ribopyranosyladenine with enzymes of either the bacterial purine salvage or de novo synthesis pathways were not identified.

Comparative Academic Studies of 9 Beta D Ribopyranosyladenine

Comparative Analysis with Canonical Ribofuranosyl Nucleosides (e.g., Adenosine)

The most fundamental comparison for 9-beta-D-ribopyranosyladenine is with its naturally occurring furanosyl counterpart, adenosine (B11128). The primary distinction lies in the six-membered pyranose ring of the former versus the five-membered furanose ring of the latter. This seemingly small change from a pentose (B10789219) to a hexose (B10828440) sugar analogue introduces significant differences in their three-dimensional structures and biochemical behaviors.

In aqueous solutions, sugars like ribose exist in an equilibrium between their open-chain and cyclic forms. The five-membered furanose and six-membered pyranose rings are the most common cyclic structures. Generally, the pyranose form is thermodynamically more stable than the furanose form. This inherent stability influences the conformational preferences of the resulting nucleosides. While the furanose ring in adenosine is relatively flexible, adopting various puckered conformations (e.g., C2'-endo, C3'-endo), the pyranose ring in 9-beta-D-ribopyranosyladenine is more conformationally constrained, typically adopting stable chair conformations.

This structural disparity has profound implications for how these molecules interact with enzymes and receptors. For instance, a study involving dialdehydes derived from various adenine (B156593) nucleosides found that the dialdehyde (B1249045) of 9-beta-D-ribopyranosyladenine was a weak substrate for adenosine aminohydrolase (adenosine deaminase), an enzyme crucial for purine (B94841) metabolism. This suggests that the pyranose ring structure is not as readily accommodated by the active site of this enzyme compared to the furanose ring of adenosine.

Table 1: Conformational and Biochemical Comparison

Feature 9-beta-D-Ribopyranosyladenine Adenosine (9-beta-D-Ribofuranosyladenine)
Sugar Ring Size Six-membered (Pyranose) Five-membered (Furanose)
Ring Conformation Predominantly stable chair conformations (e.g., ⁴C₁ or ¹C₄) Flexible envelope and twist puckers (e.g., C2'-endo, C3'-endo)
Thermodynamic Stability of Sugar Generally more stable Generally less stable

| Interaction with Adenosine Deaminase | Poor substrate | Natural substrate |

Comparison with Other Pyranosyl Nucleoside Isomers and Analogues

The field of pyranosyl nucleosides extends beyond just the 9-beta-D-ribopyranosyladenine isomer. Variations in the stereochemistry at the anomeric carbon (alpha vs. beta) and the arrangement of hydroxyl groups on the pyranose ring lead to a diverse family of isomers and analogues, each with unique structural and biological profiles.

The orientation of the glycosidic bond, which links the adenine base to the pyranose sugar, is a critical determinant of biological activity. In 9-beta-D-ribopyranosyladenine, the adenine base is in the beta-configuration, which is analogous to the configuration found in natural nucleosides. Its alpha-anomer, 9-alpha-D-ribopyranosyladenine, would present the adenine base in a different spatial orientation, which can drastically alter its ability to interact with biological targets.

Table 2: Potential Structural Variations in Pyranosyladenine Isomers

Isomeric Variation Structural Feature Potential Impact on Activity
Anomeric Configuration Alpha (α) vs. Beta (β) orientation of the glycosidic bond. Alters the spatial presentation of the nucleobase, likely affecting binding to enzymes and receptors.
Pyranose Ring Conformation Different chair (e.g., ¹C₄, ⁴C₁) or boat conformations. Changes the relative positions of substituents, influencing molecular shape and hydrogen bonding capacity.

Structure-Activity Relationship (SAR) Studies within Pyranosyladenine Analogues

Structure-activity relationship (SAR) studies are essential for the rational design of new therapeutic agents. For pyranosyladenine analogues, SAR studies would explore how specific chemical modifications to the adenine base or the pyranose sugar ring influence their biological activity. While comprehensive SAR studies specifically focused on a wide range of pyranosyladenine analogues are limited in the available literature, we can infer potential relationships based on general principles of nucleoside chemistry.

Modifications to the adenine base, such as substitutions at the 2, 6, or 8 positions, are known to modulate the activity of furanosyl nucleosides, and similar effects would be expected for their pyranosyl counterparts. For instance, adding a fluorine atom to the 2-position of adenosine can render it resistant to deamination. A similar modification to 9-beta-D-ribopyranosyladenine could potentially enhance its metabolic stability.

On the pyranose ring, modifications of the hydroxyl groups, such as deoxygenation, fluorination, or the introduction of azido (B1232118) groups, would alter the molecule's polarity, hydrogen bonding capabilities, and conformational preferences. These changes would, in turn, affect its interaction with biological targets. For example, the introduction of bulky substituents on the sugar ring could sterically hinder the binding to enzymes that recognize adenosine. The goal of such SAR studies is often to enhance a desired biological effect, such as antiviral or anticancer activity, while minimizing off-target effects.

Table 3: Hypothetical Structure-Activity Relationships for Pyranosyladenine Analogues

Modification Site Type of Modification Predicted Effect on Biological Activity Rationale
Adenine C2 Position Halogenation (e.g., -F) Increased metabolic stability Blocks enzymatic deamination.
Adenine N6 Position Alkylation or Acylation Altered receptor binding Modifies hydrogen bonding and steric profile at a key recognition site.
Pyranose 2'-OH Deoxygenation Increased lipophilicity, altered sugar pucker May enhance membrane permeability and change conformational dynamics.
Pyranose 3'-OH Azido (-N₃) substitution Potential for chain termination in nucleic acid synthesis Can act as a substrate for polymerases, leading to chain termination.

| Pyranose 4'-Position | Introduction of an ether linkage | Conformational restriction | "Locked" nucleic acid (LNA) type modifications can enhance binding affinity to complementary nucleic acid strands. |

Advanced Analytical Methodologies for 9 Beta D Ribopyranosyladenine Research

Chromatographic Separation Techniques

Chromatography, a cornerstone of analytical chemistry, separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. ste-mart.com For a polar compound like 9-beta-D-ribopyranosyladenine, several chromatographic approaches are employed for its analysis and purification.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of 9-beta-D-ribopyranosyladenine and for its precise quantification. Due to the polar nature of adenine (B156593) nucleosides, which results in weak retention on standard reversed-phase (RP) columns, specialized HPLC methods are often required. nih.gov

Research Findings:

Reversed-Phase HPLC: Standard C18 columns can be effective, particularly when used with ion-pairing reagents. nih.gov Ion-pairing reversed-phase HPLC is noted for providing stable and reproducible results for nucleotide analysis. nih.gov An example method for separating adenosine (B11128) nucleosides uses a SUPELCOSIL™ LC-18-T column with a gradient of acetonitrile (B52724) in a potassium phosphate (B84403) buffer. sigmaaldrich.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an increasingly popular alternative for separating highly polar molecules like nucleosides. qut.edu.au This technique uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which facilitates the retention of polar analytes. A HILIC-based method can effectively separate a mixture of nucleosides and their derivatives. helixchrom.comhelixchrom.com

Quantification: HPLC methods, when coupled with UV or fluorescence detection, allow for sensitive quantification. For instance, a method for adenine nucleotides after derivatization showed linearity over a range of 0.16 to 20.6 picomoles with detection limits around 0.08 pmol. nih.gov The method demonstrated excellent reproducibility, with intra- and inter-day variability below 5.1% and 3.4%, respectively. nih.gov

Table 1: Example HPLC Conditions for Adenine Nucleoside Analysis

ParameterMethod 1 (Reversed-Phase) sigmaaldrich.comMethod 2 (HILIC) helixchrom.com
Column SUPELCOSIL LC-18-T (15 cm x 4.6 mm, 3 µm)Amaze HD (3.2 x 100 mm)
Mobile Phase A: 0.1 M potassium phosphate, pH 7 B: AcetonitrileMeCN/MeOH with 0.1% HCOOH and 0.01% AmFm
Gradient 0 to 2.5% B in 4 min, to 7.5% B in 2 minGradient from 90/10 to 50/50 MeCN/MeOH in 8 min
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV, 254 nmUV, 275 nm
Temperature 30 °CNot specified

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used for screening reaction mixtures and for the preparative purification of small quantities of compounds like 9-beta-D-ribopyranosyladenine. libretexts.orgrochester.edu It operates on the same principle of separation as column chromatography. ste-mart.com

Research Findings:

Screening: TLC is effective for the qualitative analysis of adenine derivatives. ste-mart.com Different stationary phases can be used, such as silica (B1680970) gel, reversed-phase (e.g., RP-8), or amino-functionalized (NH2) plates, to achieve separation. merckmillipore.comsigmaaldrich.com For instance, a mixture of adenine, adenosine, and its phosphate analogs can be separated on HPTLC NH2 plates using a mobile phase of ethanol (B145695) and 0.2 M aqueous NaCl. sigmaaldrich.com The addition of ammonia (B1221849) to the mobile phase can prevent streaking and lead to better-defined spots for adenine bases. nih.gov

Purification: Preparative TLC (Prep TLC) allows for the isolation of up to 100 mg of a compound. rochester.edu After developing the plate, the band corresponding to the target compound is visualized (e.g., under UV light), scraped from the plate, and the compound is eluted from the silica with a polar solvent. rochester.edu For separating highly polar nucleoside isomers, a HILIC-type mobile phase on a silica plate (e.g., propanol, methanol, ammonium (B1175870) hydroxide, and water) can be effective, though it represents a non-equilibrium process in TLC. chromforum.org

Table 2: Example TLC Systems for the Separation of Adenine Derivatives

Stationary PhaseMobile Phase (Eluent)ApplicationReference
Silica Gel 60 RP-8 F254sMethanol / Water (10:90, v/v)Separation of Adenine and Adenosine merckmillipore.com
HPTLC NH2 F254sEthanol / Water (30:70, v/v) with 0.2 M NaClSeparation of Adenine, Adenosine, and phosphates sigmaaldrich.com
Silica GelChloroform / Methanol (90:10)Separation of alkylated adenine bases (2D TLC) nih.gov

Electrophoretic Methods for Isomer Separation

Capillary Electrophoresis (CE) is a high-resolution separation technique that offers significant advantages in terms of speed, efficiency, and automation compared to traditional gel electrophoresis. thermofisher.com It is particularly powerful for the separation of isomers, which is critical in distinguishing 9-beta-D-ribopyranosyladenine from its furanosyl counterpart, adenosine, and other related isomers.

Research Findings:

Principle of Separation: In CE, charged molecules migrate through a capillary filled with an electrolyte under the influence of a high electric field. thermofisher.com Separation is based on differences in the charge-to-size ratio of the analytes.

Isomer Separation: The key challenge in separating isomers like 9-beta-D-ribopyranosyladenine and adenosine is their identical mass and similar charge. This can be overcome by adding a chiral or isomer-selective agent to the background electrolyte. Cyclodextrins are commonly used for this purpose. nih.gov The differential interaction of the isomers with the cyclodextrin (B1172386) creates a difference in their effective mobility, enabling separation. A study demonstrated the successful separation of weak base enantiomers using a single-isomer sulfated beta-cyclodextrin (B164692) as a resolving agent in a non-aqueous methanolic background electrolyte. nih.gov This approach is directly applicable to the separation of nucleoside diastereomers.

Method Development: An effective Capillary Zone Electrophoresis (CZE) method was developed for analyzing adenine nucleotides in yeast. nih.gov The method showed excellent linearity and recovery, demonstrating the robustness of CE for quantitative analysis of related compounds. nih.gov

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a detection method, provide a wealth of information. The combination of HPLC with mass spectrometry is a preeminent tool in modern analytical chemistry.

HPLC-Mass Spectrometry (HPLC-MS) combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry, making it the definitive method for the identification and quantification of 9-beta-D-ribopyranosyladenine. nih.govfrontiersin.org

Research Findings:

Identification and Structural Elucidation: LC-MS provides the retention time of a compound from the HPLC separation and its mass-to-charge ratio (m/z) from the MS detector. shimadzu.com For 9-beta-D-ribopyranosyladenine, the protonated molecule [M+H]⁺ would be observed. shimadzu.com Further structural confirmation is achieved using tandem mass spectrometry (MS/MS), where the parent ion is fragmented to produce a characteristic pattern of product ions. frontiersin.orgnih.gov These fragmentation patterns serve as a molecular fingerprint, allowing for unambiguous identification even in complex biological matrices. nih.govnih.gov

Quantification: HPLC-MS is exceptionally sensitive and specific for quantification. nih.gov A validated HILIC-LC-MS/MS method for quantifying adenosine nucleotides and their precursors demonstrated high accuracy, precision, and linearity. nih.gov Such methods can be readily adapted for 9-beta-D-ribopyranosyladenine. Validation according to regulatory guidelines ensures the reliability of the quantitative data. researchgate.net

Table 3: Validation Parameters for a Representative LC-MS/MS Quantitative Method researchgate.net

ParameterCriteria / Finding
Specificity No interference observed at the retention time of the analyte in blank samples.
Linearity (R²) Squared regression coefficients (R²) ≥ 0.99.
Trueness (Recovery) Typically between 89% and 118% in fortified samples.
Precision (RSD) Good intra- and inter-day precision demonstrated.
Decision Limit (CCα) & Detection Capability (CCβ) Determined according to European Commission Decision 2002/657/EC.

Future Directions and Research Perspectives in 9 Beta D Ribopyranosyladenine Studies

Development of Novel Synthetic Strategies and Methodologies

The synthesis of nucleoside analogs with high stereoselectivity and in good yields remains a significant challenge in organic chemistry. For 9-beta-D-ribopyranosyladenine, the development of efficient and scalable synthetic routes is the first and most critical step towards enabling its comprehensive study.

Future research in this area will likely focus on several key aspects:

Stereoselective Glycosylation: The primary challenge in synthesizing 9-beta-D-ribopyranosyladenine is the stereocontrolled formation of the N-glycosidic bond between the adenine (B156593) base and the ribopyranose sugar. While methods like the Vorbrüggen glycosylation, which typically employs silylated heterocycles and Lewis acid catalysis, are standard for nucleoside synthesis, they would need to be optimized to favor the formation of the pyranose isomer over the more thermodynamically stable furanose form. Future strategies may involve the use of pre-formed ribopyranosyl halides or triflates as glycosyl donors and exploring a range of catalysts and reaction conditions to enhance the yield and selectivity for the desired beta-anomer.

Novel Protecting Group Strategies: The use of appropriate protecting groups on the ribopyranose sugar is crucial for directing the stereochemical outcome of the glycosylation reaction and for preventing unwanted side reactions. Research into novel protecting groups that can lock the sugar in a pyranose conformation and influence the facial selectivity of the glycosylation will be essential.

Enzymatic Synthesis: An exciting and increasingly viable alternative to traditional chemical synthesis is the use of enzymes. While naturally occurring nucleoside phosphorylases are highly specific for ribofuranose or deoxyribofuranose, the directed evolution or rational design of these enzymes could yield variants capable of utilizing ribopyranose-1-phosphate as a substrate for the synthesis of 9-beta-D-ribopyranosyladenine. This approach offers the potential for highly stereoselective and environmentally benign synthetic routes.

Synthetic Approach Key Considerations for 9-beta-D-Ribopyranosyladenine Potential Advantages
Vorbrüggen Glycosylation Optimization of Lewis acid, solvent, and temperature to favor pyranose formation.Well-established methodology for nucleoside synthesis.
Metal-Catalyzed Cross-Coupling Development of specific catalysts for coupling adenine with a ribopyranose derivative.Potentially milder reaction conditions and higher yields.
Enzymatic Synthesis Engineering of nucleoside phosphorylases to accept ribopyranose-1-phosphate.High stereoselectivity, environmentally friendly.

Exploration of Undiscovered Biochemical Functions

The distinct three-dimensional structure of 9-beta-D-ribopyranosyladenine compared to its furanosyl counterpart suggests that it is unlikely to interact with the vast majority of proteins that have evolved to bind adenosine (B11128). This opens up the intriguing possibility that it may possess entirely novel biochemical functions or act as a highly selective inhibitor of specific enzymes.

Future research should be directed towards:

Metabolic Stability: A primary area of investigation will be to determine the metabolic fate of 9-beta-D-ribopyranosyladenine in cellular systems. It is hypothesized that due to its altered sugar conformation, it will be a poor substrate for key enzymes in nucleoside metabolism such as adenosine deaminase and adenosine kinase. This potential for high metabolic stability could be a significant advantage in the development of therapeutic agents.

Enzyme and Receptor Screening: High-throughput screening of 9-beta-D-ribopyranosyladenine against large panels of enzymes and receptors will be a critical step in identifying any potential biological targets. Of particular interest would be its activity against enzymes that have broader substrate specificity or that are involved in pathways where non-canonical nucleosides play a role.

Conformational Analysis and Molecular Modeling: Detailed structural studies using techniques like NMR spectroscopy and X-ray crystallography, combined with computational modeling, will be essential to understand the conformational preferences of the pyranose ring and how this influences its potential interactions with biological macromolecules. This knowledge will be invaluable for the rational design of second-generation analogs with enhanced activity or specificity.

Research Question Proposed Experimental Approach Potential Outcome
Is 9-beta-D-ribopyranosyladenine a substrate for adenosine deaminase or kinase?In vitro enzymatic assays with purified enzymes.Determination of metabolic stability and potential for prodrug strategies.
Does 9-beta-D-ribopyranosyladenine have any unforeseen biological activity?High-throughput screening against a diverse panel of cellular targets.Identification of novel biochemical functions or therapeutic targets.
What is the preferred 3D conformation of 9-beta-D-ribopyranosyladenine?NMR spectroscopy and computational modeling.Insight into structure-activity relationships for future analog design.

Integration into Systems Chemical Biology and Synthetic Biology Frameworks

The unique properties of a non-natural nucleoside analog like 9-beta-D-ribopyranosyladenine make it a potentially valuable tool for both systems chemical biology and synthetic biology.

As a Chemical Probe: Should this compound be found to have a specific and potent biological activity, it could be developed into a chemical probe to perturb biological networks. By selectively inhibiting a particular enzyme or blocking a specific signaling pathway, 9-beta-D-ribopyranosyladenine could be used to dissect complex cellular processes and to understand the downstream consequences of a specific molecular intervention. This approach is a cornerstone of systems chemical biology, which seeks to understand the functioning of biological systems at a holistic level.

In Synthetic Biology: The field of synthetic biology aims to design and construct new biological parts, devices, and systems. The development of synthetic metabolic pathways that can produce or utilize 9-beta-D-ribopyranosyladenine could lead to the creation of novel organisms with unique properties. For instance, an orthogonal genetic system could potentially be engineered to use nucleosides with pyranose sugars, creating a "firewall" between the synthetic organism's genetic material and that of natural organisms. Furthermore, the development of ribozymes or deoxyribozymes (catalytic RNA or DNA) that specifically recognize and are modulated by 9-beta-D-ribopyranosyladenine could lead to the creation of novel biosensors and regulatory circuits.

The exploration of Adenine, 9-beta-D-ribopyranosyl- is still in its infancy. The development of robust synthetic methodologies is a prerequisite for a thorough investigation of its biochemical properties. However, its unique structural features hold the promise of uncovering novel biological activities and providing a valuable new tool for the exploration and engineering of biological systems. The future of research in this area is bright, with the potential for significant contributions to both fundamental science and medicine.

Q & A

Q. What are the recommended methods for synthesizing adenine, 9-beta-D-ribofuranosyl- (adenosine) in laboratory settings?

Methodological Answer: Adenosine synthesis typically involves glycosylation reactions between adenine and activated ribofuranosyl donors. For example, fluorescent analogs of adenosine can be synthesized using 1,5-binucleophilic starting materials (e.g., (5-amino-1H,1'H-[2,4'-biimidazol]-1-yl)-β-D-ribofuranoside) that react with carbon disulfide in pyridine, followed by alkylation and oxidation steps to yield modified nucleosides . Key reaction conditions include:

Step Reagents/Conditions Product
Nucleophilic reactionCarbon disulfide, pyridineThiolated intermediate (e.g., 37)
AlkylationMethyl iodide, RT, 24hAlkylated derivative (e.g., 38)
OxidationH₂O₂, acetic acid, RTOxidized product (e.g., 39)

Q. How can researchers structurally characterize adenosine and its derivatives?

Methodological Answer: Combined spectroscopic and chromatographic techniques are essential:

  • NMR : ¹H/¹³C NMR confirms the ribofuranosyl configuration (e.g., β-D-anomeric proton at δ 5.8–6.0 ppm) and adenine substitution patterns .
  • HPLC : Reverse-phase columns (e.g., BIST B+) with UV detection (λ = 260 nm) separate adenosine from analogs like adenine and deoxyadenosine. Mobile phases often use water/acetonitrile gradients with 0.1% trifluoroacetic acid .
  • Mass Spectrometry : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]⁺ = 268.1 m/z) .

Q. What analytical methods ensure purity and stability of adenosine in research samples?

Methodological Answer:

  • Purity Assessment : USP reference standards (≥99% purity) are used for calibration. Stability-indicating HPLC methods detect degradation products (e.g., hydrolysis to adenine under acidic conditions) .
  • Storage : Store at 2–8°C in anhydrous, light-protected containers to prevent decomposition. Monitor via periodic HPLC analysis .

Advanced Research Questions

Q. How should researchers design experiments to investigate adenosine’s interactions with nucleotide-binding proteins?

Methodological Answer:

  • Hypothesis-Driven Design : Example: "Adenosine’s ribose hydroxyls form critical hydrogen bonds with ATP-binding pockets."
  • Experimental Steps :
    • Protein Expression : Purify target proteins (e.g., kinases) using affinity chromatography.
    • Binding Assays : Use fluorescence polarization with FITC-labeled adenosine analogs to measure binding affinity (Kd) .
    • Structural Analysis : Co-crystallize adenosine with proteins for X-ray diffraction (resolution ≤2.0 Å) to map interaction sites .
  • Controls : Include ATP and non-hydrolysable analogs (e.g., AMP-PNP) to validate specificity .

Q. How can contradictory data on adenosine’s stability in physiological buffers be resolved?

Methodological Answer: Contradictions often arise from buffer composition and temperature. Methodological considerations:

  • Buffer Screening : Test adenosine (1 mM) in PBS, Tris-HCl, and HEPES at pH 7.4 and 37°C. Monitor degradation via HPLC at 0, 24, and 48 hours .
  • Metal Ion Effects : Add EDTA to chelate divalent cations (e.g., Mg²⁺) that catalyze hydrolysis .
  • Statistical Analysis : Use ANOVA to compare degradation rates across conditions (p < 0.05) .

Q. What strategies optimize adenosine derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Chemical Modifications :
    • Sugar Ring : Replace ribofuranosyl with carbocyclic or 2',3'-dideoxy analogs to assess steric effects .
    • Adenine Base : Introduce halogen (e.g., 2-Cl) or methyl groups to probe electronic/hydrophobic interactions.
  • Biological Testing :
    • In Vitro : Measure IC₅₀ in enzyme inhibition assays (e.g., adenosine deaminase).
    • In Silico : Perform molecular docking (AutoDock Vina) to predict binding modes .

Q. How do researchers address discrepancies between in vitro and in vivo adenosine pharmacokinetics?

Methodological Answer:

  • In Vitro-In Vivo Correlation (IVIVC) :
    • Physiological Buffers : Simulate blood pH (7.4) and temperature (37°C) to mirror in vivo conditions .
    • Metabolism Studies : Use liver microsomes to identify cytochrome P450-mediated degradation pathways .
    • Animal Models : Administer radiolabeled [³H]-adenosine to mice; quantify plasma half-life via scintillation counting .

Q. What criteria should guide selection of adenosine derivatives for neuroprotection studies?

Methodological Answer:

  • Blood-Brain Barrier (BBB) Penetration : Prioritize lipophilic analogs (logP > 0.5) with molecular weight <450 Da.
  • Receptor Specificity : Screen for A₁/A₂A receptor affinity using competitive binding assays vs. selective antagonists (e.g., DPCPX for A₁) .
  • Toxicity Profiling : Assess cytotoxicity in primary neurons (LD₅₀ ≥100 μM) via MTT assay .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.